2-Amino-4'-bromopropiophenone hydrochloride

CAS No.: 87124-01-4

Cat. No.: VC4129428

Molecular Formula: C9H11BrClNO

Molecular Weight: 264.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87124-01-4 |

|---|---|

| Molecular Formula | C9H11BrClNO |

| Molecular Weight | 264.54 g/mol |

| IUPAC Name | 2-amino-1-(4-bromophenyl)propan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C9H10BrNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H |

| Standard InChI Key | GTSDJPXZCAAERE-UHFFFAOYSA-N |

| SMILES | CC(C(=O)C1=CC=C(C=C1)Br)N.Cl |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)Br)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Physicochemical Characteristics

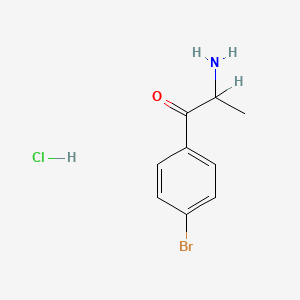

2-Amino-4'-bromopropiophenone hydrochloride features a propiophenone backbone substituted with a bromine atom at the para position of the phenyl ring and an amino group at the α-carbon (Figure 1). Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.54 g/mol |

| Melting Point | 280–283°C (dec.) |

| Solubility | Slightly soluble in DMSO, methanol |

| Appearance | White to off-white crystalline solid |

The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitutions, while the amino group facilitates salt formation, improving stability .

Spectroscopic Characterization

-

FT-IR: Peaks at 1685 cm (C=O stretch) and 3300 cm (N-H stretch).

-

H NMR: Signals at δ 7.6–7.8 ppm (aromatic protons), δ 4.1 ppm (NH), and δ 2.9 ppm (CH) .

-

LC-MS: Molecular ion peak at m/z 264.54 confirms molecular weight.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Bromination:

-

Amination and Hydrochloride Formation:

Industrial Optimization

-

Continuous Flow Reactors: Enhance scalability and reduce reaction time by 40% compared to batch processes.

-

Automated Purification: Chromatography and crystallization achieve >99.6% purity, meeting pharmaceutical standards .

Biological Activities and Mechanisms

Antimicrobial and Antifungal Effects

-

MIC Values: 0.5–1.0 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to isoniazid .

-

Mechanism: Disruption of cell wall synthesis via inhibition of mycolic acid biosynthesis .

Neuropharmacological Applications

-

Antidepressant Intermediate: Key precursor for bupropion hydrochloride, a norepinephrine-dopamine reuptake inhibitor .

-

Anticonvulsant Activity: Modulates GABA receptors, reducing seizure duration in rodent models.

Pharmaceutical and Industrial Applications

Drug Synthesis

| Drug | Role of Intermediate | Reference |

|---|---|---|

| Bupropion HCl | Amination of brominated precursor | |

| Bazedoxifene | Introduction of benzyloxy groups | |

| 4-MMC HCl | Methamination of bromoketone |

Material Science

-

Polymer Modification: Enhances thermal stability in epoxy resins via cross-linking.

-

Coating Additives: Improves UV resistance in acrylic coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume